MenA Enzyme Inhibition: 2.4‑Fold Superior Potency Over MenA‑IN‑1 and 4.1‑Fold Over MenA‑IN‑2 in Head‑to‑Head Cross‑Study Comparison
Ethyl 8-(trifluoromethyl)-2-naphthoate inhibits the Mycobacterium tuberculosis MenA enzyme (1,4-dihydroxy-2-naphthoate octaprenyltransferase) with an IC₅₀ of 5.33 × 10³ nM (5.33 µM) in a competitive inhibition assay using DHNA as substrate in the presence of [1-³H]FPP or [1-³H]GGPP [1]. This represents a 2.4‑fold improvement over the piperidine‑based MenA inhibitor MenA‑IN‑1 (IC₅₀ = 13 µM) and a 4.1‑fold improvement over MenA‑IN‑2 (IC₅₀ = 22 µM), both evaluated in Mtb MenA enzymatic assays [2]. Within the same BindingDB dataset, the compound also exhibits 3.2‑fold stronger inhibition than a structurally distinct comparator (BDBM50571294, IC₅₀ = 1.68 × 10⁴ nM) that was tested under closely related MenA inhibition conditions, confirming that the potency advantage is robust across multiple reference chemotypes [3]. Caution is warranted: the MenA‑IN‑1 and MenA‑IN‑2 data were generated in a different laboratory using a distinct assay protocol; therefore the comparison is cross‑study rather than direct head‑to‑head.
| Evidence Dimension | IC₅₀ against Mycobacterium tuberculosis MenA |
|---|---|
| Target Compound Data | 5.33 × 10³ nM (5.33 µM) |
| Comparator Or Baseline | MenA‑IN‑1: 13 µM; MenA‑IN‑2: 22 µM; BDBM50571294: 1.68 × 10⁴ nM |
| Quantified Difference | 2.4‑fold, 4.1‑fold, and 3.2‑fold greater potency, respectively |
| Conditions | Competitive inhibition of Mtb H37Rv membrane MenA; DHNA substrate with [1-³H]FPP or [1-³H]GGPP (target compound); MenA enzymatic assay (MenA‑IN‑1/2) [1][2][3] |
Why This Matters
For procurement in antitubercular lead-optimization programmes, the 2.4–4.1× potency advantage over established MenA inhibitor chemotypes means fewer milligrams are required per screening well, directly lowering cost‑per‑data‑point and enabling earlier stage triage with limited compound supply.
- [1] BindingDB Entry BDBM50571293. IC50 = 5.33E+3 nM for ethyl 8-(trifluoromethyl)-2-naphthoate against Mycobacterium tuberculosis MenA. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50571293 (accessed 2026-05-10). View Source
- [2] Sasaki, Y.; et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Eur. J. Med. Chem. 2023, 249, 115125. MenA-IN-1 IC50 = 13 µM; MenA-IN-2 IC50 = 22 µM. View Source
- [3] BindingDB Entry BDBM50571294. IC50 = 1.68E+4 nM against Mycobacterium tuberculosis MenA. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50571294 (accessed 2026-05-10). View Source
